molecular formula C20H17N5O B2687661 N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide CAS No. 1385418-86-9

N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide

Cat. No.: B2687661
CAS No.: 1385418-86-9
M. Wt: 343.39
InChI Key: OWAIQXYLAGNLTG-UHFFFAOYSA-N
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Description

N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core with a benzyl group, a cyanomethyl group, and a pyrazin-2-ylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzamide core.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be employed as a probe or inhibitor in studies involving enzyme activity or protein interactions. Its ability to interact with specific molecular targets can provide insights into biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity may be harnessed to create drugs with novel mechanisms of action.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Benzyl-N-(cyanomethyl)carbamate

  • N-Benzyl-N-(cyanomethyl)amide

  • N-Benzyl-N-(cyanomethyl)benzamide

Uniqueness: N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c21-9-12-25(15-16-5-2-1-3-6-16)20(26)17-7-4-8-18(13-17)24-19-14-22-10-11-23-19/h1-8,10-11,13-14H,12,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAIQXYLAGNLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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